molecular formula C9H6BrFN2O2 B2920475 5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione CAS No. 1048367-91-4

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione

Cat. No.: B2920475
CAS No.: 1048367-91-4
M. Wt: 273.061
InChI Key: JRAQGXQHHGVVAT-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione (CAS: 1048367-91-4) is a halogenated hydantoin derivative characterized by a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring attached to the imidazolidine-2,4-dione core . This compound belongs to a class of bioactive molecules where structural modifications at the 5-position of the hydantoin ring significantly influence physicochemical properties and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-bromo-2-fluorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O2/c10-4-1-2-6(11)5(3-4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAQGXQHHGVVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2C(=O)NC(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione can be achieved through multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base . The reaction conditions typically include:

    Solvent: Ethanol or methanol

    Base: Piperidine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The imidazolidine ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to different imidazolidine derivatives.

Scientific Research Applications

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications, including:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogenated Derivatives
  • 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (CAS: Not provided): This derivative features a para-fluorophenyl group and a methyl substituent on the hydantoin ring. Crystallographic studies reveal a U-shaped conformation stabilized by N–H⋯O hydrogen bonds and C–H⋯F interactions.
  • 5-(Bromomethylene)imidazolidine-2,4-dione (CAS: 597528-07-9): The bromine is part of a methylidene group at the 5-position. This compound exhibits distinct reactivity due to the sp²-hybridized carbon-bromine bond, making it a candidate for further functionalization via elimination or substitution reactions .
Hydroxy and Methoxy Derivatives
  • 5-(3,4-Dimethoxybenzylidene)imidazolidine-2,4-dione : Substitution with methoxy groups improves serotonin receptor affinity (Ki = 0.2–1.0 nM) due to enhanced π-π stacking and hydrogen bonding with target proteins .

Physicochemical Properties

Compound Substituents Melting Point (°C) logP Key Features
5-(5-Bromo-2-fluorophenyl)hydantoin 5-Br, 2-F on phenyl Not reported ~2.5* High lipophilicity; potential CNS penetration
5-(4-Hydroxyphenyl)hydantoin 4-OH on phenyl >260 0.72 High polarity; limited bioavailability
5-(4-Fluorophenyl)-5-methylhydantoin 4-F, 5-CH₃ Not reported ~1.8 Balanced lipophilicity; crystalline stability
5-(Bromomethylene)hydantoin Br on methylidene Not reported 0.72 Reactive site for further derivatization

*Estimated using fragment-based methods.

Biological Activity

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of both bromine and fluorine atoms on the phenyl ring, which may influence its reactivity and biological activity. Its molecular formula is C9H6BrFN2O2C_9H_6BrFN_2O_2, with a molecular weight of approximately 285.094 g/mol. The imidazolidine ring fused with two carbonyl groups contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Anticonvulsant Activity : The compound has been shown to bind to the inner pore of voltage-gated sodium channels, inhibiting their activity and reducing neuronal excitability. This mechanism is crucial in the context of seizure disorders.
  • Antibacterial and Antifungal Properties : As part of the imidazolinone derivatives, this compound exhibits significant antibacterial and antifungal activities. It has been studied for its efficacy against various pathogens, including Mycobacterium tuberculosis .

1. Antitumor Activity

Research indicates that this compound has notable antitumor properties. In vitro studies have demonstrated its ability to inhibit cell growth across a range of cancer cell lines:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
Non-small cell lung cancer<10--
CNS cancer (SF-539)<10--
Ovarian cancer (OVCAR-8)<10--
Prostate cancer (DU-145)<10--
Breast cancer (MDA-MB-468)<10--

These findings suggest that the compound may serve as a lead in developing novel anticancer therapies .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have indicated that derivatives of imidazolidine-2,4-dione can effectively combat various bacterial infections, including those caused by resistant strains.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Anticancer Studies : The National Cancer Institute's Developmental Therapeutics Program evaluated the compound against a panel of approximately sixty cancer cell lines, revealing significant cytotoxic effects particularly against non-small cell lung cancer and CNS cancers .
  • Anticonvulsant Studies : In animal models, the compound demonstrated efficacy in reducing seizure frequency and severity, suggesting its potential use in treating epilepsy.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Case Study on Seizure Disorders : A study involving animal models indicated that administration of the compound significantly reduced seizure episodes compared to control groups.
  • Case Study on Cancer Treatment : In vitro experiments on breast cancer cells showed a marked reduction in cell viability when treated with this compound, supporting its role as a potential chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a halogenated phenyl precursor (e.g., 5-bromo-2-fluorophenylacetic acid, CAS 883514-21-4 ) may react with urea derivatives under basic conditions. Reaction efficiency is enhanced by optimizing solvent polarity (e.g., DMF or DCM), temperature (60–80°C), and stoichiometry. Purification via crystallization from cold DCM improves yield (64% reported for analogous compounds) . Statistical experimental design (e.g., factorial design) can systematically reduce trial-and-error approaches by identifying critical parameters like reaction time and catalyst loading .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?

  • Methodological Answer : Use a combination of 1H^1H-NMR (400 MHz) and 13C^{13}C-NMR (101 MHz) to confirm the imidazolidine-dione core and substituents. For example, 1H^1H-NMR peaks at δ 7.46–7.54 ppm (aromatic protons) and δ 4.80 ppm (CH2_2 groups) are diagnostic . UPLC-MS (e.g., m/z 421 [M-H]^-) ensures molecular weight validation and purity >95% . X-ray crystallography (as applied to 5-(4-fluorophenyl) analogs) provides definitive structural confirmation .

Q. How should researchers handle stability issues during storage and experimentation?

  • Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation. Analytical-grade solvents (e.g., DMSO for dissolution) minimize decomposition. Monitor stability via periodic HPLC or TLC analysis. Contaminants from improper storage (e.g., hydrolysis byproducts) can skew experimental results .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to predict feasible routes. For example, ICReDD’s reaction path search methods reduce experimental iterations by simulating substituent effects on regioselectivity . Pair computational predictions with experimental validation (e.g., in situ IR spectroscopy) to verify intermediates and mechanisms.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Dynamic effects (e.g., ring puckering in the imidazolidine-dione core) may cause splitting anomalies. Use variable-temperature NMR to probe conformational changes. For fluorine-induced shifts, compare 19F^{19}F-NMR data with fluorinated analogs . Cross-validate with high-resolution MS to rule out impurities.

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., organocatalysts) can induce asymmetry. Screen catalysts (e.g., BINAP-metal complexes) under varying solvent polarities and temperatures. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).

Q. What advanced separation techniques improve isolation of stereoisomers or regioisomers?

  • Methodological Answer : Chiral stationary phase chromatography (e.g., amylose-based columns) separates enantiomers. For regioisomers, use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA). Membrane technologies (e.g., nanofiltration) offer scalable alternatives for isomer separation .

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